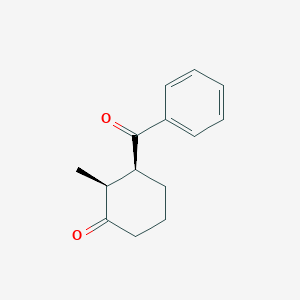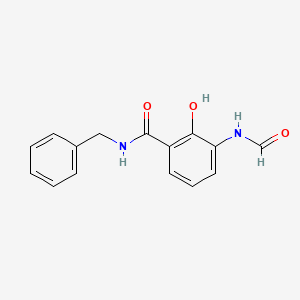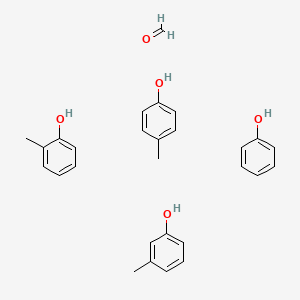
Formaldehyde;2-methylphenol;3-methylphenol;4-methylphenol;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “o-Cresol, m-cresol, p-cresol, phenol, formaldehyde polymer” is a type of phenolic resin. Phenolic resins are synthetic polymers obtained by the reaction of phenol or substituted phenol with formaldehyde. These resins are known for their high mechanical strength, heat resistance, and excellent electrical insulating properties. The specific combination of o-cresol, m-cresol, p-cresol, and phenol with formaldehyde results in a versatile polymer used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Phenol-Formaldehyde Reaction: : The synthesis of phenolic resins typically involves the reaction of phenol with formaldehyde under acidic or basic conditions. The reaction can be controlled to produce either a novolac or a resole resin. Novolac resins are produced under acidic conditions and require a curing agent, while resole resins are produced under basic conditions and are self-curing.
-
Cresol-Formaldehyde Reaction: : Similar to phenol, cresols (o-cresol, m-cresol, and p-cresol) can react with formaldehyde to form cresol-formaldehyde resins. The reaction conditions, such as temperature, pH, and the molar ratio of reactants, can be adjusted to control the properties of the resulting polymer.
Industrial Production Methods
-
Batch Process: : In the batch process, phenol or cresol is mixed with formaldehyde in a reactor. The mixture is heated to the desired temperature, and the reaction is allowed to proceed for a specific time. The reaction mixture is then cooled, and the resin is separated and purified.
-
Continuous Process: : In the continuous process, the reactants are continuously fed into a reactor, and the reaction products are continuously removed. This method allows for better control of reaction conditions and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Cresols and phenol can undergo oxidation reactions to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions of cresols and phenol can lead to the formation of methylcyclohexanol and other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : Cresols and phenol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically occur under acidic conditions with reagents like nitric acid, halogens, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium, hydrogen peroxide in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones, hydroquinones.
Reduction: Methylcyclohexanol, cyclohexanol.
Substitution: Nitro-cresols, halogenated cresols, sulfonated cresols.
Scientific Research Applications
Phenolic resins, including those made from o-cresol, m-cresol, p-cresol, and phenol with formaldehyde, have a wide range of scientific research applications:
Chemistry: Used as precursors for the synthesis of other chemicals and materials, including plastics, adhesives, and coatings.
Biology: Employed in the preparation of biological specimens for electron microscopy due to their excellent embedding properties.
Medicine: Utilized in the production of medical devices and equipment, such as surgical instruments and dental materials, due to their biocompatibility and sterilizability.
Industry: Widely used in the manufacture of laminates, insulation materials, and molded products due to their high mechanical strength and thermal stability.
Mechanism of Action
The mechanism by which phenolic resins exert their effects is primarily through the formation of a highly cross-linked polymer network. This network is formed by the reaction of phenol or cresol with formaldehyde, resulting in a three-dimensional structure that provides the resin with its characteristic properties. The molecular targets and pathways involved include:
Cross-Linking: The hydroxyl groups of phenol or cresol react with the aldehyde groups of formaldehyde to form methylene bridges, leading to a highly cross-linked polymer network.
Thermal Stability: The aromatic structure of phenol and cresol contributes to the thermal stability of the resin, making it resistant to high temperatures.
Mechanical Strength: The cross-linked structure provides high mechanical strength and rigidity to the resin.
Comparison with Similar Compounds
Phenolic resins can be compared with other similar compounds, such as urea-formaldehyde resins and melamine-formaldehyde resins:
Urea-Formaldehyde Resins: These resins are made by reacting urea with formaldehyde. They are widely used in the production of particleboard and plywood but have lower thermal stability and mechanical strength compared to phenolic resins.
Melamine-Formaldehyde Resins: These resins are made by reacting melamine with formaldehyde. They have higher thermal stability and chemical resistance compared to phenolic resins but are more expensive to produce.
List of Similar Compounds
- Urea-Formaldehyde Resins
- Melamine-Formaldehyde Resins
- Epoxy Resins
- Polyester Resins
Phenolic resins, particularly those made from o-cresol, m-cresol, p-cresol, and phenol with formaldehyde, are unique in their combination of high thermal stability, mechanical strength, and electrical insulating properties, making them suitable for a wide range of applications in various fields.
Properties
CAS No. |
41701-84-2 |
|---|---|
Molecular Formula |
C28H32O5 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
formaldehyde;2-methylphenol;3-methylphenol;4-methylphenol;phenol |
InChI |
InChI=1S/3C7H8O.C6H6O.CH2O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6;1-6-4-2-3-5-7(6)8;7-6-4-2-1-3-5-6;1-2/h3*2-5,8H,1H3;1-5,7H;1H2 |
InChI Key |
QDKRAMJGAUVPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O |
Related CAS |
41701-84-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



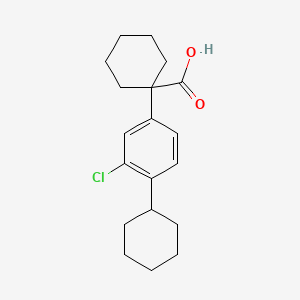

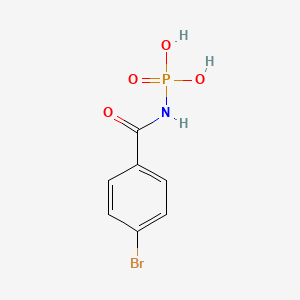

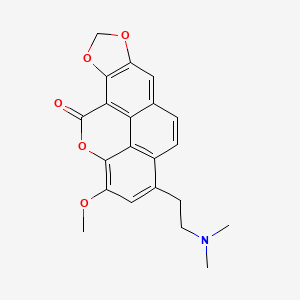
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)

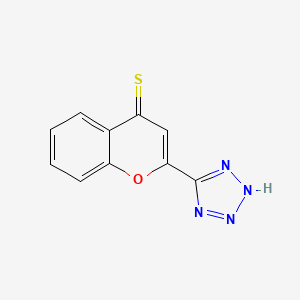
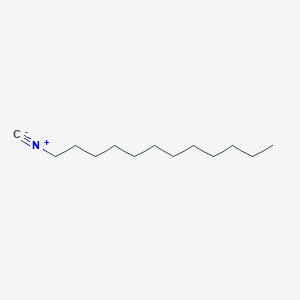
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)

